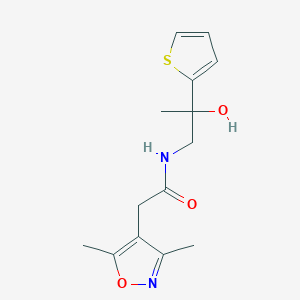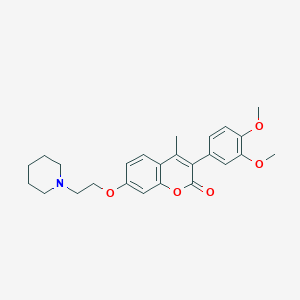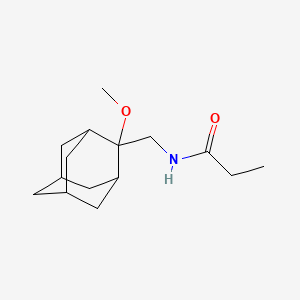
N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)propionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)propionamide, also known as Memantine, is a medication that is primarily used to treat Alzheimer's disease. It is an N-methyl-D-aspartate (NMDA) receptor antagonist that works by regulating the activity of glutamate, a neurotransmitter that is involved in learning and memory.
Aplicaciones Científicas De Investigación
Antimicrobial Properties
A study by Helal et al. (2013) synthesized novel derivatives similar in structure to N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)propionamide, showing significant antibacterial and antifungal activities. These compounds, upon testing, reached antimicrobial activities comparable to standard agents like Ampicillin and Flucanazole, indicating potential applications in treating microbial infections (Helal et al., 2013).
Neuroleptic Activity
Research by Iwanami Sumio et al. (1981) explored benzamides related to N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)propionamide, finding some with notable neuroleptic activity. This activity suggests potential uses in psychiatric treatments, particularly for conditions like psychosis (Iwanami Sumio et al., 1981).
Receptor Binding Studies
A study by Jinbin Xu et al. (2005) involved compounds structurally related to N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)propionamide, demonstrating affinity for sigma-2 receptors. This receptor affinity indicates potential research applications in understanding receptor functions and in drug development targeting these receptors (Jinbin Xu et al., 2005).
Drug Delivery Systems
Convertine et al. (2004) discussed the polymerization of compounds akin to N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)propionamide, highlighting their potential in creating thermoresponsive polymers for drug delivery systems. These polymers can respond to temperature changes, releasing drugs in a controlled manner, which is particularly useful in targeted therapies (Convertine et al., 2004).
Propiedades
IUPAC Name |
N-[(2-methoxy-2-adamantyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2/c1-3-14(17)16-9-15(18-2)12-5-10-4-11(7-12)8-13(15)6-10/h10-13H,3-9H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLVWVBGPPQPBIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1(C2CC3CC(C2)CC1C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

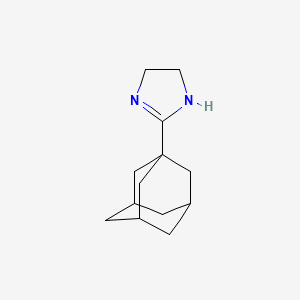
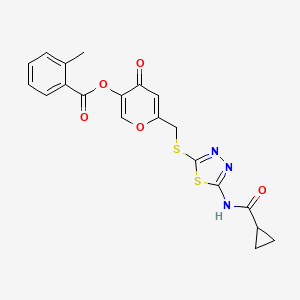
![2-[3-(methoxymethyl)phenyl]-N-(2-oxo-1-phenylazetidin-3-yl)acetamide](/img/structure/B2601249.png)

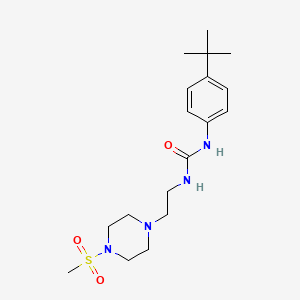
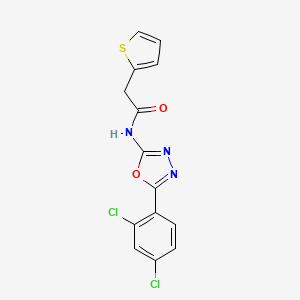
![Ethyl 3-{[4-(dimethylamino)phenyl]sulfamoyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2601256.png)
![5-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B2601257.png)
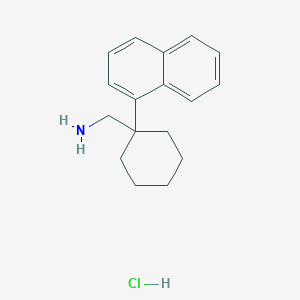
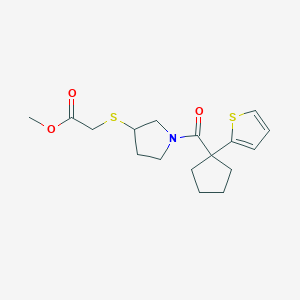
![4-((1-(benzo[d][1,3]dioxole-5-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2601262.png)
